molecular formula C10H18N2O B14846777 5-Cyclohexylpiperazin-2-one

5-Cyclohexylpiperazin-2-one

Cat. No.: B14846777
M. Wt: 182.26 g/mol
InChI Key: AFGSXDQBZCWFKC-UHFFFAOYSA-N
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Description

5-Cyclohexylpiperazin-2-one is a piperazine-derived heterocyclic compound characterized by a cyclohexyl substituent at position 5 and a ketone group at position 2 of the piperazine ring. Piperazine derivatives are widely utilized in pharmaceutical and chemical synthesis due to their versatile reactivity and ability to modulate biological activity. The cyclohexyl group contributes steric bulk and lipophilicity, while the ketone enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

5-cyclohexylpiperazin-2-one

InChI

InChI=1S/C10H18N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

AFGSXDQBZCWFKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CNC(=O)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylpiperazin-2-one can be achieved through several methods:

Industrial Production Methods: Industrial production methods for 5-Cyclohexylpiperazin-2-one typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials .

Scientific Research Applications

Chemistry: 5-Cyclohexylpiperazin-2-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, 5-Cyclohexylpiperazin-2-one is used to study the effects of piperazine derivatives on biological systems. It is often used in the development of new drugs and therapeutic agents .

Medicine: The compound is used in the pharmaceutical industry to develop drugs with piperazine moieties. These drugs are used to treat a variety of conditions, including psychiatric disorders and infectious diseases .

Industry: In the industrial sector, 5-Cyclohexylpiperazin-2-one is used as a precursor in the production of various chemicals and materials. Its versatility makes it a valuable component in industrial processes .

Mechanism of Action

The mechanism of action of 5-Cyclohexylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-cyclohexylpiperazin-2-one with three analogous piperazine derivatives, emphasizing structural differences, applications, and physicochemical properties.

Structural and Functional Group Comparison

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Structural Features
5-Cyclohexylpiperazin-2-one Cyclohexyl (position 5), ketone (position 2) Not available Enhanced polarity due to ketone; moderate lipophilicity from cyclohexyl
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc-protected piperazine, acetic acid Not available Bulky Fmoc group for peptide synthesis; labile under basic conditions
1-Cyclohexylpiperazin Cyclohexyl (position 1) Not available Secondary amine; higher basicity compared to ketone-containing analogs
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione Chlorophenyl, cyclohexanedione, piperazine 361.87 Multiple carbonyl groups; chlorophenyl enhances electron-withdrawing effects

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